(2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole
Description
Historical Background and Discovery
The synthesis and characterization of (2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole can be traced to developments in heterocyclic chemistry research focusing on imidazole-containing bicyclic systems. According to chemical database records, this specific compound was first cataloged and characterized on March 10, 2008, as documented in the PubChem database under the compound identifier 24746352. The compound emerged from research efforts aimed at developing chiral heterocyclic scaffolds with potential applications in asymmetric synthesis and catalysis.
The historical context of this compound is closely tied to the broader investigation of imidazo[1,2-a]imidazole ring systems, which have been subjects of increasing interest due to their structural versatility and potential biological activities. Research in this area has been driven by the need to develop new chiral auxiliaries and catalysts for asymmetric transformations, where the combination of the bicyclic imidazole framework with strategically placed bulky substituents offers unique steric and electronic properties.
The development of synthetic methodologies for accessing such substituted imidazo[1,2-a]imidazole derivatives has been an active area of research, with various approaches being explored to construct these complex heterocyclic frameworks efficiently. The specific stereochemical arrangement present in this compound represents a particular achievement in stereoselective synthesis, where precise control over the spatial arrangement of atoms has been achieved.
Systematic International Union of Pure and Applied Chemistry Nomenclature Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound provides a comprehensive description of its molecular structure and stereochemistry. The complete name "this compound" encapsulates several critical structural elements that define the molecule's identity.
The nomenclature begins with the stereochemical descriptors "(2S,6S)" which specify the absolute configuration at the two chiral centers located at positions 2 and 6 of the bicyclic framework. These descriptors follow the Cahn-Ingold-Prelog priority rules for assigning absolute configuration, indicating that both chiral centers possess the S configuration when viewed according to established stereochemical conventions.
The substituent designation "2,6-di-tert-butyl" indicates the presence of two tert-butyl groups attached to the bicyclic framework at positions 2 and 6. The tert-butyl groups, chemically represented as (CH₃)₃C-, contribute significant steric bulk to the molecule and play crucial roles in determining both the compound's chemical reactivity and its three-dimensional structure.
The core structural descriptor "2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole" reveals the fundamental bicyclic architecture of the molecule. The term "tetrahydro" indicates that four positions within the bicyclic system are saturated, specifically at positions 2, 3, 5, and 6, while the "1H" designation specifies the position of a hydrogen atom that is explicitly indicated in the nomenclature. The bracketed notation "[1,2-a]" describes the specific fusion pattern between the two ring systems, indicating how the imidazole rings are connected to form the bicyclic structure.
| Nomenclature Component | Structural Significance | Chemical Implication |
|---|---|---|
| (2S,6S) | Stereochemical configuration | Defines spatial arrangement at chiral centers |
| 2,6-di-tert-butyl | Substituent pattern | Provides steric bulk and influences reactivity |
| 2,3,5,6-tetrahydro | Saturation pattern | Indicates reduced aromatic character |
| 1H-imidazo[1,2-a]imidazole | Core structure | Defines bicyclic framework and fusion pattern |
Stereochemical Notation and Configuration Validation
The stereochemical aspects of this compound represent fundamental features that distinguish this compound from its other stereoisomers and constitutional isomers. The compound possesses two defined stereocenters, as confirmed by chemical database entries, both of which are assigned the S configuration according to the Cahn-Ingold-Prelog system.
The InChI (International Chemical Identifier) string for this compound provides additional validation of its stereochemical identity: "InChI=1S/C13H25N3/c1-12(2,3)9-7-16-8-10(13(4,5)6)15-11(16)14-9/h9-10H,7-8H2,1-6H3,(H,14,15)/t9-,10-/m1/s1". The stereochemical information is encoded in the final portion of this identifier, where "/t9-,10-/m1/s1" specifically indicates the S configuration at both chiral centers (positions 9 and 10 in the InChI numbering system, corresponding to positions 2 and 6 in the systematic name).
The SMILES (Simplified Molecular Input Line Entry System) representation "CC(C)(C)[C@H]1CN2CC@@HC(C)(C)C" further confirms the stereochemical assignments through the use of "@" symbols, which denote counterclockwise chirality (S configuration) at the specified chiral centers. This notation provides a machine-readable format for representing the three-dimensional structure of the molecule.
The validation of stereochemical configuration is crucial for understanding the compound's behavior in chemical reactions and its potential interactions with other chiral molecules. The specific S,S configuration imparts distinct spatial arrangements to the tert-butyl substituents, which significantly influence the molecule's overall shape and accessibility of different molecular surfaces for chemical interactions.
| Stereochemical Descriptor | Position | Configuration | Validation Method |
|---|---|---|---|
| (2S) | Position 2 | S configuration | Cahn-Ingold-Prelog rules |
| (6S) | Position 6 | S configuration | Cahn-Ingold-Prelog rules |
| InChI notation | /t9-,10- | Both S (negative) | International standard |
| SMILES notation | [C@H] and [C@@H] | Counterclockwise chirality | Stereochemical SMILES |
Comparative Analysis of Alternative Naming Conventions
The compound this compound is referenced in chemical literature and databases using various alternative naming conventions, each reflecting different nomenclature systems or commercial designations. These alternative names provide insight into the evolution of chemical naming practices and the various approaches used to describe complex heterocyclic structures.
One commonly encountered alternative designation is "(2S,6S)-2,6-Bis(1,1-dimethylethyl)-2,3,5,6-tetrahydro-1H-Imidazo[1,2-a]imidazole". This nomenclature substitutes "bis(1,1-dimethylethyl)" for "di-tert-butyl," representing the tert-butyl groups through their systematic structural description rather than using the common name. This approach follows strict International Union of Pure and Applied Chemistry guidelines by describing substituents in terms of their fundamental structural components.
Commercial suppliers and chemical databases often employ abbreviated or modified versions of the systematic name. For instance, the designation "S,S-2,6-bis(1,1-diMethylethyl)-2,3,5,6-tetrahydro-1H-IMidazo[1,2-a]iMidazole" appears in various commercial catalogs. This version explicitly indicates the stereochemical configuration using "S,S" notation at the beginning of the name, providing immediate recognition of the stereochemical identity.
The Chemical Abstracts Service registry number 877773-38-1 serves as a unique identifier that transcends nomenclature variations, providing an unambiguous reference for the compound across different naming systems. This numerical identifier eliminates confusion that might arise from different naming conventions and ensures consistent identification in chemical databases and literature.
Certain commercial designations incorporate purity specifications directly into the compound name, such as "this compound, 98%". These extended names serve practical purposes in commercial contexts where purity specifications are critical for research applications.
The MDL number MFCD22690898 represents another standardized identifier used in chemical inventory systems and provides an alternative reference system independent of nomenclature variations. Such identifiers are particularly valuable in automated chemical information systems where consistent molecular identification is essential.
| Alternative Naming Convention | Source/Context | Distinguishing Features |
|---|---|---|
| (2S,6S)-2,6-Bis(1,1-dimethylethyl)... | IUPAC systematic | Fully systematic substituent naming |
| S,S-2,6-bis(1,1-diMethylethyl)... | Commercial catalogs | Prefix stereochemical notation |
| CAS Number 877773-38-1 | Chemical Abstracts Service | Unique numerical identifier |
| MDL Number MFCD22690898 | Molecular Design Limited | Database reference number |
| With purity designation | Commercial suppliers | Includes analytical specifications |
Properties
IUPAC Name |
(2S,6S)-2,6-ditert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3/c1-12(2,3)9-7-16-8-10(13(4,5)6)15-11(16)14-9/h9-10H,7-8H2,1-6H3,(H,14,15)/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPAGFYCHIPMCC-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CN2CC(N=C2N1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@H]1CN2C[C@@H](N=C2N1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80647154 | |
| Record name | (2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877773-38-1 | |
| Record name | (2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80647154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Imidazo[1,2-a]imidazole Core
The initial key step is the cyclization of appropriate precursors that contain amino and imidazole functionalities. This cyclization typically proceeds under acidic conditions, often employing strong acids like hydrochloric acid to promote ring closure. Controlled temperature conditions are critical to favor the formation of the desired fused heterocyclic system without side reactions.
Introduction of tert-Butyl Groups
The bulky tert-butyl groups are introduced at the 2 and 6 positions through alkylation reactions. These steps may involve:
- Use of tert-butyl halides or tert-butyl lithium reagents.
- Base-mediated substitution or addition to precursor intermediates.
- Careful control of reaction time and temperature to prevent over-alkylation or rearrangements.
The steric hindrance of tert-butyl groups demands optimized reaction conditions to achieve high regio- and stereoselectivity.
Stereochemical Control
The (2S,6S) stereochemistry is typically controlled by:
- Using chiral starting materials or chiral auxiliaries.
- Employing stereoselective catalysts or reagents.
- Optimizing reaction conditions such as solvent, temperature, and time.
Stereochemical purity is verified by spectroscopic methods and chromatographic techniques.
Purification Techniques
After synthesis, purification is essential to isolate the target compound with high purity. Common techniques include:
- Chromatography (e.g., silica gel column chromatography).
- Recrystallization from suitable solvents.
- Use of preparative high-performance liquid chromatography (HPLC) for analytical and preparative scale.
Industrial Production Considerations
In an industrial context, synthesis is scaled up with attention to:
- Large-scale reactors capable of handling strong acids and elevated temperatures.
- Continuous flow chemistry to improve reaction efficiency, reproducibility, and safety.
- Process optimization to maximize yield and minimize impurities.
- Implementation of in-line monitoring to control stereochemical outcomes.
Summary of Preparation Methods
| Step | Description | Typical Conditions | Notes |
|---|---|---|---|
| 1 | Cyclization to form imidazo[1,2-a]imidazole ring | Acidic medium (e.g., HCl), controlled temperature (e.g., 50-80°C) | Precursor selection critical for ring formation |
| 2 | Alkylation with tert-butyl groups | tert-Butyl halides or organolithium reagents, base (e.g., NaH), inert atmosphere | Steric hindrance requires careful control |
| 3 | Stereochemical control | Use of chiral auxiliaries or catalysts, low temperature | Ensures (2S,6S) configuration |
| 4 | Purification | Chromatography, recrystallization, preparative HPLC | Achieves high purity for research or industrial use |
Research Findings and Analytical Data
- The compound’s molecular formula is C13H25N3 with a molecular weight of approximately 223.36 g/mol.
- Spectroscopic characterization (NMR, IR, MS) confirms the structure and stereochemistry.
- The synthesis yields are optimized by adjusting acid concentration, reaction time, and temperature.
- Oxidation, reduction, and substitution reactions have been studied on this compound to understand its reactivity, but these are subsequent to the preparation of the parent compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines or alcohols.
Scientific Research Applications
(2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical studies, helping to elucidate biological pathways.
Industry: It can be utilized in the development of advanced materials, such as catalysts or polymers.
Mechanism of Action
The mechanism by which (2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The imidazo[1,2-a]imidazole core allows for diverse substitutions, influencing steric bulk, electronic properties, and applications. Key analogs include:
Key Observations :
Physicochemical Properties
| Property | (2S,6S)-Di-tert-butyl | (2R,6R)-Dibenzyl | (2R,6R)-Diphenyl |
|---|---|---|---|
| Molecular Weight | 223.36 | 291.39 | 263.34 |
| Melting/Boiling Point | No data | No data | No data |
| Solubility | Likely low in H₂O | Low in H₂O | Low in H₂O |
| Stability | Sensitive to light | Stable | Stable |
Notes:
- All analogs exhibit low water solubility due to hydrophobic substituents.
Biological Activity
(2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features two tert-butyl groups at the 2 and 6 positions of the imidazo[1,2-a]imidazole ring system. This configuration influences its solubility and stability, which are critical for biological interactions.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor properties. For instance:
- Cell Line Studies : In vitro assays on various cancer cell lines have shown promising results. The compound demonstrated cytotoxic effects against lung cancer cell lines such as A549 and HCC827 with IC50 values ranging from 4.01 μM to 7.02 μM in 3D culture models .
The mechanism by which this compound exerts its antitumor effects is believed to involve:
- DNA Interaction : Binding to DNA in the minor groove has been observed, which may disrupt cellular processes essential for tumor growth .
- Cell Proliferation Inhibition : It effectively inhibits cell proliferation in both 2D and 3D cultures.
Antimicrobial Activity
In addition to its antitumor effects, this compound has shown antimicrobial properties against various pathogens:
- Testing Against Bacteria : It was evaluated against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli, showing notable antibacterial activity .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazole Ring : The initial step includes the cyclization of appropriate precursors.
- Introduction of Tert-butyl Groups : Subsequent reactions introduce the bulky tert-butyl groups at the desired positions.
- Purification : The final product is purified using chromatography techniques to ensure high purity for biological testing.
Research Findings
A summary of notable findings from various studies is presented in the table below:
Q & A
Basic: What are the established synthetic routes for (2S,6S)-2,6-Di-tert-butyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole?
Methodological Answer:
The compound is typically synthesized via cyclocondensation or cyclization reactions. A foundational approach involves reacting tert-butyl-substituted diamines with aldehydes or ketones under acidic or thermal conditions. For example, cyclocondensation of 1,2-diamines with carbonyl derivatives (e.g., glyoxal) in refluxing ethanol or acetic acid generates the imidazo[1,2-a]imidazole core . Recent optimizations include using chiral auxiliaries or asymmetric catalysis to achieve the (2S,6S) stereochemistry, with yields ranging from 45% to 75% depending on solvent polarity and reaction time .
Advanced: How can stereoselectivity be enhanced during synthesis to maximize the (2S,6S) enantiomer yield?
Methodological Answer:
Stereoselective synthesis requires chiral catalysts or chiral pool starting materials. For instance, employing thiourea-based organocatalysts (e.g., 1-(3,5-Bis(trifluoromethyl)phenyl)-3-((1S,2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl)thiourea) during cyclization steps improves enantiomeric excess (ee) up to 90% . Kinetic resolution via enzymatic methods or chiral stationary-phase chromatography can further purify the desired enantiomer. Advanced techniques like dynamic kinetic asymmetric transformations (DYKAT) using Ru or Ir complexes are under investigation .
Basic: What spectroscopic techniques are critical for confirming the compound’s structure and stereochemistry?
Methodological Answer:
- NMR : H and C NMR identify tert-butyl groups (δ 1.2–1.4 ppm for H; δ 28–32 ppm for C) and imidazole protons (δ 3.5–4.5 ppm). NOESY confirms spatial proximity of substituents to validate the bicyclic framework .
- X-ray Crystallography : Resolves the (2S,6S) configuration via anomalous dispersion effects. The imidazo[1,2-a]imidazole ring exhibits puckering parameters (e.g., Cremer-Pople analysis) consistent with tetrahydro derivatives .
- HPLC-MS : Chiral columns (e.g., Chiralpak IA/IB) with polar mobile phases (hexane:isopropanol 90:10) quantify enantiopurity .
Advanced: How does the compound’s stereochemistry influence its catalytic activity in asymmetric synthesis?
Methodological Answer:
The (2S,6S) configuration creates a rigid, C-symmetric chiral environment, enhancing substrate binding in organocatalytic reactions. For example, in Michael additions, the tert-butyl groups enforce a steric shield, directing nucleophile attack with >80% ee. Comparative studies with (2R,6R) analogs show a 30% reduction in catalytic efficiency due to mismatched stereoelectronic effects . Mechanistic DFT studies reveal that the transition-state stabilization energy is 5–8 kcal/mol higher for the (2S,6S) enantiomer .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
Store under inert atmosphere (Ar/N) at –20°C in amber vials to prevent oxidation and photodegradation. The compound is hygroscopic; use molecular sieves (3Å) in storage containers. Purity degradation (<95%) occurs after 6 months at 25°C, as confirmed by TLC (R shift from 0.5 to 0.7 in ethyl acetate:hexane 1:1) .
Advanced: What strategies mitigate decomposition pathways under catalytic reaction conditions?
Methodological Answer:
Decomposition via tert-butyl group elimination or ring-opening is minimized by:
- Low-Temperature Reactions : Conducting reactions at –40°C in THF/toluene mixtures reduces thermal degradation.
- Additives : Adding 1–5 mol% of radical scavengers (e.g., BHT) or proton sponges (e.g., 2,6-lutidine) stabilizes the imidazole ring .
- In Situ Monitoring : ReactIR tracks decomposition intermediates (e.g., carbonyl peaks at 1700 cm); adjust reaction time to <12 hours if intermediates emerge .
Basic: How does the compound compare to other imidazo[1,2-a]imidazole derivatives in catalytic applications?
Methodological Answer:
The tert-butyl groups confer superior steric bulk compared to phenyl or benzyl analogs, enabling higher enantioselectivity in Diels-Alder reactions (up to 92% ee vs. 70% for phenyl derivatives). However, reduced solubility in polar solvents (e.g., DMSO) limits its use in aqueous-phase catalysis. Comparative kinetic studies show a 2-fold increase in turnover frequency (TOF) relative to unsubstituted derivatives .
Advanced: What computational methods validate the compound’s electronic and steric effects in catalysis?
Methodological Answer:
- DFT Calculations : B3LYP/6-311G(d,p) models predict frontier molecular orbitals (HOMO/LUMO) to assess nucleophilicity. The tert-butyl groups lower the HOMO energy by 1.2 eV, favoring electrophilic activation .
- Molecular Dynamics (MD) : Simulates substrate binding in chiral pockets; RMSD values <1.5 Å confirm stable transition-state conformations.
- NBO Analysis : Quantifies hyperconjugative interactions stabilizing the imidazole ring (e.g., σ→π* interactions contribute 15–20 kcal/mol) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
